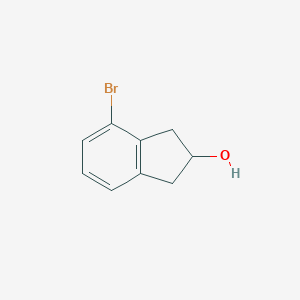

4-bromo-2,3-dihydro-1H-inden-2-ol

Description

Contextualization within Brominated Indanol Chemistry

The field of brominated indanol chemistry explores a range of isomers where bromine and hydroxyl groups are positioned at various locations on the indane skeleton. The specific arrangement of these functional groups dictates the molecule's synthetic potential. For instance, in 4-bromo-2,3-dihydro-1H-inden-2-ol, the bromine atom is attached to the aromatic portion of the molecule (at position 4), while the hydroxyl group is on the aliphatic five-membered ring (at position 2).

This substitution pattern distinguishes it from other isomers, such as 2-bromo-1-indanol, where the bromine is located on the aliphatic ring. researchgate.net The placement of the bromine on the aromatic ring in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are less feasible when the bromine is on the adjacent aliphatic ring. semanticscholar.org Conversely, the secondary alcohol at the 2-position can undergo oxidation to form the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one, or participate in esterification reactions. researchgate.netevitachem.com This positional isomerism is a key determinant of the synthetic routes for which each compound is best suited.

Table 2: Comparison of Selected Brominated Indane Derivatives

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| This compound | 125141-73-3 | Bromine on aromatic ring (C4); Hydroxyl on aliphatic ring (C2). |

| 4-Bromo-2,3-dihydro-1H-inden-1-ol | 16657-10-6 | Bromine on aromatic ring (C4); Hydroxyl on aliphatic ring (C1). sigmaaldrich.com |

| 2-Bromo-2,3-dihydro-1H-inden-1-ol | 5400-80-6 | Bromine on aliphatic ring (C2); Hydroxyl on aliphatic ring (C1). researchgate.net |

| 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Bromo (C4) and Hydroxyl (C7) on aromatic ring; Carbonyl on aliphatic ring (C1). |

Significance in Synthetic Organic Chemistry

The primary significance of this compound in synthetic organic chemistry stems from its role as a bifunctional building block. The two distinct reactive sites—the aryl bromide and the secondary alcohol—allow for a wide range of chemical transformations.

The carbon-bromine bond on the benzene (B151609) ring is a key functional group for constructing new carbon-carbon or carbon-heteroatom bonds. It is particularly valuable in metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Hiyama couplings. semanticscholar.org These reactions are fundamental in modern organic synthesis for assembling complex molecular frameworks from simpler precursors. For example, the Suzuki coupling of a related bromo-indanone with various arylboronic acids has been shown to proceed with high efficiency. semanticscholar.org This allows for the introduction of diverse substituents onto the aromatic ring, a crucial step in modifying the electronic and steric properties of a target molecule.

Simultaneously, the hydroxyl group at the 2-position offers another point for chemical modification. It can be:

Oxidized to a ketone, providing a route to another class of compounds (indanones). evitachem.com

Esterified or etherified to introduce a variety of other functional groups.

Utilized as a directing group to influence the stereochemical outcome of nearby reactions.

This dual reactivity makes the compound a valuable intermediate in the synthesis of complex molecules, including specialized ligands for asymmetric catalysis and precursors for materials science and medicinal chemistry research. evitachem.comresearchgate.net

Overview of Prior Research Endeavors

Research involving this compound and related brominated indanols has primarily focused on their synthesis and subsequent use as intermediates. While specific studies dedicated solely to this molecule are not extensively detailed in peer-reviewed literature, its utility is demonstrated in broader synthetic campaigns.

A significant area of research is the development of chiral ligands for asymmetric catalysis. Substituted cis-1-amino-2-indanols are important scaffolds for ligands like BOX (bis-oxazoline). researchgate.netmdpi.com The synthesis of functionalized indanol derivatives is crucial for creating libraries of ligands with tunable properties. Research has shown that introducing a bromine atom onto the indane framework allows for late-stage functionalization via cross-coupling reactions, providing a flexible route to novel ligand architectures that would otherwise be difficult to access. researchgate.netacs.org

Synthetic strategies to access brominated indanols and their precursors are also a subject of research. For the related isomer, 4-bromo-2,3-dihydro-1H-inden-1-ol, a multi-step synthesis starting from 2-bromobenzyl bromide has been reported. chemicalbook.com This route involves the formation of a malonic ester derivative, hydrolysis, decarboxylation, cyclization via an acid chloride intermediate, and finally, reduction of the resulting indanone to the indanol. chemicalbook.com Such multi-step sequences highlight the synthetic efforts required to produce these specifically functionalized building blocks for broader research applications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-1H-inden-2-ol |

| Indane |

| 2-Bromo-1-indanol |

| 4-Bromo-2,3-dihydro-1H-inden-1-ol |

| 2-Bromo-2,3-dihydro-1H-inden-1-ol |

| 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one |

| 4-Bromo-2,3-dihydro-1H-inden-2-one |

| Arylboronic acid |

| cis-1-Amino-2-indanol |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFAUPNXZOKWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2,3 Dihydro 1h Inden 2 Ol

Established Synthetic Routes to 4-Bromo-2,3-dihydro-1H-inden-2-ol

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of a suitable precursor followed by key transformation steps.

Precursor-Based Synthesis Strategies

A common and logical precursor for the synthesis of this compound is its corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one. The synthesis of this ketone can be conceptualized starting from commercially available materials. One potential route involves the intramolecular Friedel-Crafts cyclization of a suitably substituted propionic acid or its corresponding acid chloride. guidechem.com

Another key precursor is 4-bromo-1H-indene, which can be subjected to reactions that introduce a hydroxyl group at the 2-position of the indane ring system.

Multi-Step Synthesis Approaches

A prevalent multi-step approach to obtaining this compound involves the reduction of the ketone precursor, 4-bromo-2,3-dihydro-1H-inden-2-one. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents.

Reduction of 4-Bromo-2,3-dihydro-1H-inden-2-one:

The conversion of the carbonyl group in 4-bromo-2,3-dihydro-1H-inden-2-one to a hydroxyl group is a critical step. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol.

Catalytic hydrogenation is another viable method for the reduction of the ketone. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

Comparison of Synthetic Efficiencies and Yields

| Precursor | Reaction | Reagents | Typical Yield |

| 4-Bromo-2,3-dihydro-1H-inden-2-one | Reduction | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | Good to Excellent |

| 4-Bromo-2,3-dihydro-1H-inden-2-one | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High |

| 4-Bromo-1H-indene | Epoxidation followed by Ring Opening | m-CPBA, then H₃O⁺ | Moderate |

This table presents plausible synthetic transformations and expected yield ranges based on analogous chemical reactions. Specific yield data for the synthesis of this compound is not extensively reported in the surveyed literature.

Functional Group Transformations and Derivatization Strategies

The presence of a hydroxyl group and a bromine-substituted aromatic ring in this compound allows for a variety of functional group transformations and derivatization strategies.

Modification of the Hydroxyl Group

The secondary alcohol functionality in this compound is a versatile handle for further molecular modifications.

Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride. byjus.comchemguide.co.uk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the bromo group and the 2-hydroxy-2,3-dihydro-1H-inden-1-yl group. The bromine atom is a deactivating but ortho-, para-directing group. The alkyl group attached to the aromatic ring is an activating, ortho-, para-directing group.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved by treatment with a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation of the aromatic ring can be accomplished using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). organic-chemistry.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved using fuming sulfuric acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.comnih.govmasterorganicchemistry.com

The precise position of substitution in these reactions will depend on the interplay of the directing effects of the existing substituents and steric hindrance.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Commonly, these substitutions are accomplished through transition-metal-catalyzed cross-coupling reactions, with palladium-catalyzed reactions being particularly prevalent. For instance, the amination of aryl bromides, a class of reaction to which this compound belongs, can be effectively achieved using palladium catalysts with appropriate ligands. While specific studies on this compound are not extensively documented, analogous reactions with similar bromo-heterocyclic and bromo-aromatic compounds provide a strong basis for predicting its reactivity.

A variety of amines, including primary and secondary alkylamines and anilines, can serve as nucleophiles in these palladium-catalyzed amination reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For example, the use of palladium precatalysts in combination with specialized phosphine-based ligands has proven effective for the amination of challenging substrates.

Below is a table summarizing representative conditions for palladium-catalyzed amination of aryl bromides, which can be considered as a starting point for the functionalization of this compound.

| Entry | Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-1H-imidazole | Aniline | Pd(OAc)₂ / XPhos | LHMDS | THF | rt | 87 |

| 2 | 4-Bromo-1H-pyrazole | Morpholine | Pd₂ (dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Piperidine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 85 |

This table presents data from analogous reactions and serves as a predictive model for the reactivity of this compound.

Mechanistic Investigations of Key Synthetic Reactions

Reaction Pathway Elucidation

The primary synthetic route to this compound is anticipated to proceed through the reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one. The elucidation of this reaction pathway involves understanding the step-by-step transformation of the carbonyl group into a hydroxyl group.

The generally accepted mechanism for the reduction of ketones with complex metal hydrides, such as sodium borohydride (NaBH₄), involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This initial attack results in the formation of a tetrahedral alkoxide intermediate. In the subsequent step, a proton source, typically the solvent (e.g., methanol or ethanol) or an acidic workup, protonates the alkoxide oxygen to yield the final alcohol product. masterorganicchemistry.comyoutube.com

The reaction pathway can be summarized as follows:

Nucleophilic Attack: The hydride ion from the reducing agent adds to the carbonyl carbon of 4-bromo-2,3-dihydro-1H-inden-2-one.

Formation of Tetrahedral Intermediate: A short-lived alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by the solvent or during workup to give this compound.

For nucleophilic aromatic substitution reactions involving the bromine moiety, the pathway is dependent on the specific reaction conditions. In palladium-catalyzed amination reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation or Amine Coordination/Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired carbon-nitrogen bond is formed through reductive elimination, regenerating the palladium(0) catalyst and releasing the aminated product.

Transition State Analysis

The stereochemical outcome and reaction rate of the reduction of 4-bromo-2,3-dihydro-1H-inden-2-one are governed by the energetics of the transition state. For the hydride reduction of cyclic ketones, several models have been proposed to predict the stereoselectivity of the nucleophilic attack. The Felkin-Anh and Cieplak models are often invoked to explain the facial selectivity of the hydride attack on the carbonyl carbon.

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the side opposite the largest substituent at the adjacent carbon atom to minimize steric hindrance. In the case of 4-bromo-2,3-dihydro-1H-inden-2-one, the stereochemistry of the resulting alcohol would be influenced by the conformation of the five-membered ring and the steric bulk of the substituents.

Transition state analysis for the reduction of ketones often involves computational studies to model the geometry and energy of the transition state. These studies can provide insights into the preferred direction of nucleophilic attack and the activation energy of the reaction. For ketone reductions, the transition state is often described as a "chair-like" or "boat-like" conformation, with the chair-like transition state generally being lower in energy. youtube.com

In the context of nucleophilic aromatic substitution, the transition state for the rate-determining step, typically the oxidative addition in palladium-catalyzed reactions, involves the interaction of the palladium catalyst with the carbon-bromine bond. The geometry and energy of this transition state are influenced by the electronic properties of the aryl bromide and the nature of the palladium catalyst and its ligands.

Kinetic Studies of Formation and Transformation

Kinetic studies provide quantitative information about the rates of chemical reactions and can help to further elucidate reaction mechanisms. For the formation of this compound via the reduction of the corresponding ketone, kinetic studies would involve monitoring the disappearance of the ketone or the appearance of the alcohol over time under various reaction conditions (e.g., temperature, concentration of reactants).

The rate of reduction of ketones is known to be dependent on several factors, including the steric hindrance around the carbonyl group and the electronic nature of the substituents. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while bulky substituents can hinder the approach of the nucleophile, slowing the reaction down.

For the nucleophilic substitution of the bromine atom, kinetic studies can reveal whether the reaction follows a concerted or a stepwise mechanism. The rate of nucleophilic aromatic substitution reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. libretexts.org Kinetic isotope effect (KIE) studies can also be a powerful tool to probe the nature of the transition state in these reactions.

| Reaction | Substrate | Nucleophile | Solvent | Rate Constant (k) at T(K) |

| SₙAr | 1-Bromo-4-nitrobenzene | Piperidine | Methanol | 4.5 x 10⁻⁴ M⁻¹s⁻¹ (298 K) |

| SₙAr | 2-Bromo-3-nitrothiophene | Pyrrolidine | [bmim][BF₄] | 1.2 x 10⁻² M⁻¹s⁻¹ (298 K) |

| Pd-catalyzed Amination | 4-Bromo-1H-imidazole | Aniline | THF | (Qualitatively fast at rt) |

This table presents kinetic data from analogous reactions to provide a comparative context for the potential reactivity of this compound.

Stereochemical Aspects and Enantioselective Synthesis

Enantiomerism and Diastereomerism in Dihydroindenols

Dihydroindenols, including the 4-bromo substituted variant, possess chiral centers that give rise to stereoisomers. The presence of multiple stereocenters can lead to the formation of both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For instance, 2-bromo-2,3-dihydro-1H-inden-1-ols, which are structurally related to the title compound, can exist as four possible stereoisomers (cis- and trans- pairs). researchgate.netresearchgate.net The specific arrangement of substituents at these chiral centers is crucial as it dictates the molecule's biological activity and interaction with other chiral molecules. researchgate.netarkat-usa.org

Chiral Synthesis of 4-Bromo-2,3-dihydro-1H-inden-2-ol

The demand for enantiomerically pure compounds has driven the development of various chiral synthesis methods. These approaches aim to produce a single, desired stereoisomer, which is often the biologically active form.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. One notable method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst to facilitate the enantioselective reduction of a prochiral ketone to a chiral alcohol. researchgate.net This method has been successfully applied to the synthesis of related chiral indanols. researchgate.netlookchem.com For example, the asymmetric borane (B79455) reduction of 2-p-toluenesulfonyloxy-1-indanone using a CBS-oxazaborolidine catalyst has been used to produce trans-(1S,2S)-2-bromo-1-indanol with an enantiomeric excess (e.e.) of 87%. researchgate.net This approach highlights the potential for creating specific stereoisomers of bromo-substituted dihydroindenols.

| Precursor | Catalyst/Reagent | Method | Product | Enantiomeric Excess (ee) |

| 2-p-Toluenesulfonyloxy-1-indanone | CBS-oxazaborolidine / N-ethyl-N-isopropylaniline–borane complex | Asymmetric borane reduction | trans-(1S,2S)-2-bromo-1-indanol | 87% |

Enzymatic kinetic resolution is another widely used technique for separating enantiomers from a racemic mixture. researchgate.net This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. researchgate.netresearchgate.nettandfonline.com Lipases like Burkholderia cepacia lipase (B570770) (BCL) and Candida antarctica lipase B (CALB) have proven effective in the resolution of various halo-2,3-dihydro-1H-inden-1-ols. researchgate.netresearchgate.netarkat-usa.org

The process typically involves the acylation of the racemic alcohol. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), allowing for the separation of the acylated product from the unreacted (S)-enantiomer. researchgate.netarkat-usa.org This method has been used to obtain enantiomerically enriched halo-dihydroindenols with high optical purity, often exceeding 98% e.e. arkat-usa.orgtandfonline.com For instance, the kinetically controlled trans-esterification of racemic 2-bromo-2,3-dihydro-1H-inden-1-ols with vinyl acetate (B1210297) in the presence of Burkholderia cepacia lipase is a highly effective resolution method. researchgate.netarkat-usa.org

| Enzyme | Reaction | Substrate | Result |

| Burkholderia cepacia lipase | Kinetically controlled esterification with vinyl acetate | Racemic halo-2,3-dihydro-1H-inden-1-ols | Separation of (R)-acylated and (S)-unreacted enantiomers |

| Candida antarctica lipase B (Novozym 435) | Biocatalytic esterification with isopropylidene acetate | Racemic 2-bromo-2,3-dihydro-1H-inden-1-ols | Effective resolution of enantiomers |

The use of chiral reagents provides another avenue for the synthesis of enantiomerically pure compounds. While specific examples for this compound are not detailed in the provided context, the general principle involves reacting a prochiral substrate with a chiral reagent to induce diastereoselectivity, leading to the formation of a specific stereoisomer.

Determination of Absolute Configuration

Once chiral synthesis or resolution is achieved, it is imperative to determine the absolute configuration of the resulting enantiomers.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. researchgate.netarkat-usa.orgtandfonline.com The presence of a heavy atom, such as bromine, in the structure of this compound is particularly advantageous for this technique due to the phenomenon of anomalous dispersion. arkat-usa.org This effect allows for the unambiguous assignment of the absolute stereochemistry. The absolute configurations of all four stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol have been successfully established using this method, which provides a reliable benchmark for related compounds. researchgate.netresearchgate.netarkat-usa.org The combination of enzymatic resolution and X-ray diffraction analysis offers a powerful and convergent approach for the reliable determination of the absolute configuration of halodihydroindenols. arkat-usa.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Configuration Confirmation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. researchgate.net This method allows for the determination of the enantiomeric excess (ee) of a sample and can be used for the preparative resolution of racemates to obtain pure enantiomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.com

For the enantiomeric separation of compounds structurally related to this compound, such as other halogenated 2,3-dihydro-1H-inden-1-ols, various polysaccharide-based CSPs have been successfully employed. arkat-usa.orgresearchgate.net For instance, a Chiralcel OJ-H column, which contains tris(4-methylbenzoate)cellulose as the chiral selector, has been used for the analysis of 5-chloro-2,3-dihydro-1H-inden-1-ol. arkat-usa.org The elution order of the enantiomers on a chiral column can often be correlated with the known absolute configuration of analogous compounds, aiding in the assignment of stereochemistry. researchgate.net

The determination of enantiomeric purity for related halo-2,3-dihydroindenols has been achieved with ee values typically in the range of 96-99%. arkat-usa.org The reliability of chiral HPLC in determining the absolute configuration is significantly increased when used in conjunction with other methods like enzymatic resolution. arkat-usa.org

Table 1: Representative Chiral HPLC Conditions for the Analysis of Related Indenol Derivatives

| Parameter | Condition | Reference |

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | arkat-usa.org |

| Mobile Phase | Hexane/Isopropanol/Diethylamine/Trifluoroacetic acid (85:15:0.15:0.2) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | semanticscholar.org |

This table presents a generalized set of conditions based on the analysis of similar compounds. Specific conditions for this compound may vary.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation (e.g., NOESY, Karplus Equation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and advanced NMR techniques can provide detailed information about the stereochemistry of this compound.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the relative configuration of stereoisomers. researchgate.net This technique detects through-space interactions between protons that are in close proximity. For cyclic systems like the 2,3-dihydro-1H-inden-2-ol, the presence or absence of NOE cross-peaks between specific protons can help to establish their relative spatial arrangement. For example, in a study of 2-bromo-2,3-dihydro-1H-inden-1-ols, NOESY was used to confirm the cis or trans relationship between substituents on the five-membered ring. researchgate.net

The Karplus equation describes the relationship between the three-bond coupling constant (³J) of two vicinal protons and the dihedral angle between them. researchgate.net By measuring the ³J values from the ¹H NMR spectrum, it is possible to calculate the dihedral angles between protons on adjacent carbon atoms. researchgate.net This information is crucial for determining the conformation of the five-membered ring and the relative orientation of the substituents. For instance, the coupling constants between the protons at C-1, C-2, and C-3 of the indane ring can reveal whether the hydroxyl and bromo groups are in a cis or trans orientation. In a study of dihydronaphthopyran photochromic compounds, the Karplus equation was applied to determine the dihedral angles and distinguish between trans- and cis-isomers based on their different coupling constants (12.00 Hz for trans and 2.40 Hz for cis). researchgate.net

Table 2: Illustrative ¹H NMR Data for Stereochemical Analysis of a Dihydroindenol Derivative

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Inferred Dihedral Angle (Karplus Eq.) | Reference |

| H-1 | 5.05 | J(H1,H2a) = 5.5, J(H1,H2b) = 7.1 | - | rsc.org |

| H-2a | 2.80 | J(H2a,H2b) = 16.2, J(H2a,H1) = 5.5 | - | rsc.org |

| H-2b | 3.25 | J(H2b,H2a) = 16.2, J(H2b,H1) = 7.1 | - | rsc.org |

This table is a representative example for a related compound. Actual values for this compound would need to be experimentally determined.

Chiroptical Methods (e.g., Polarimetry)

Chiroptical methods measure the differential interaction of chiral molecules with polarized light and are fundamental for characterizing enantiomers.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical rotation and is reported as the specific rotation [α]. The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. While the sign of rotation does not directly reveal the (R) or (S) configuration, it is a characteristic physical constant for a pure enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). nih.gov For example, the enantiomers of a related compound, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, exhibited specific rotations of [α]D²³⁵ = (-) 86.2 and (+) 93.3 for the free base forms in ethanol. nih.gov The magnitude of the specific rotation is directly proportional to the enantiomeric purity of the sample.

Table 3: Example of Specific Rotation Data for Chiral Indane Derivatives

| Compound | Specific Rotation [α]D | Conditions (Concentration, Solvent, Temperature) | Reference |

| (-)-Enantiomer of a 5-chloroindanone derivative | -86.2° | c 1.44, EtOH, 23.5 °C | nih.gov |

| (+)-Enantiomer of a 5-chloroindanone derivative | +93.3° | c 1.49, EtOH, 23.5 °C | nih.gov |

| (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol | +17.0° | c 1, CHCl₃, 20 °C | researchgate.net |

This table provides examples for related compounds. The specific rotation of the enantiomers of this compound needs to be determined experimentally.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For 4-bromo-2,3-dihydro-1H-inden-2-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the intricate network of atoms.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons typically appear as multiplets in the downfield region, a characteristic of their deshielded nature within the benzene (B151609) ring. The protons on the five-membered ring, specifically those on the carbons bearing the hydroxyl group and adjacent to the bromine atom, exhibit distinct chemical shifts and coupling patterns that are crucial for assigning their relative positions.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.47 – 7.19 | m | |

| CH-OH | 5.41 – 5.23 | m | |

| CH-Br | 4.29 | dd | 13.9, 6.6 |

| CH₂ | 3.58 | dd | 16.2, 7.2 |

| CH₂ | 3.22 | dd | 16.2, 7.4 |

| OH | 2.38 | d |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the aromatic ring resonate at characteristic downfield shifts. The carbon atom attached to the electronegative bromine atom and the one bearing the hydroxyl group also show distinct chemical shifts that are vital for structural confirmation.

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 144.99, 143.33, 128.32, 126.71, 124.91, 124.21 |

| C-OH | 76.43 |

| C-Br | 56.3 |

| CH₂ | 35.93 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity between the protons on the five-membered ring and help to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion would likely involve the loss of the hydroxyl group (-OH), the bromine atom (-Br), or a combination of these and other small fragments from the dihydroindene core. Analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 212 | Molecular ion |

| [M+2]⁺ | 214 | Molecular ion with ⁸¹Br |

| [M-H₂O]⁺ | 194 | Loss of water |

| [M-Br]⁺ | 133 | Loss of bromine radical |

| [C₉H₉]⁺ | 117 | Further fragmentation |

This table represents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad, stretching |

| C-H (aromatic) | >3000 | Stretching |

| C-H (aliphatic) | <3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-Br | 500-700 | Stretching |

This table outlines the expected characteristic IR absorption bands for this compound.

X-ray Crystallography for Solid-State Molecular Structure

For this compound, an X-ray crystal structure would be invaluable for confirming the regiochemistry of the bromine and hydroxyl substituents on the indane framework. It would also reveal the stereochemical relationship between the substituents on the five-membered ring (cis or trans) and provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. The determination of the absolute configuration of chiral centers can also be achieved using this technique, often in combination with the presence of a heavy atom like bromine.

Single Crystal X-ray Diffraction Applications

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular structure, including bond lengths, bond angles, and the conformation of the molecule. For compounds containing a heavy atom like bromine, this technique is particularly valuable as it can also be used to determine the absolute stereochemistry of chiral centers.

In the broader family of bromo-substituted indane derivatives, single crystal X-ray diffraction has been instrumental. For instance, studies on stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols have utilized this technique to unambiguously establish their absolute configurations. iucr.orgnih.gov Similarly, the crystal structure of related compounds like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one has been elucidated, revealing the planarity of the dihydroindene moiety and the spatial orientation of its substituents. escholarship.org However, a specific crystallographic information file (CIF) or detailed structural report for this compound (CAS No: 125141-73-3) has not been identified in the public domain.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, are crucial in determining the physical properties of a crystalline solid. Key interactions include:

Hydrogen Bonding: The hydroxyl group (-OH) in this compound can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or more complex networks of molecules.

π-Stacking: The aromatic benzene ring of the indane core can participate in π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal lattice. This has been observed in the crystal structure of 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate (B1210297), where a centroid-centroid distance of 3.811 (4) Å was reported. angenechemical.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

A Hirshfeld surface analysis of related molecules has shown that H⋯H, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts often make the largest contributions to the intermolecular interactions within the crystal. escholarship.org A similar analysis for this compound would provide quantitative insight into the nature and prevalence of these interactions, but this requires the foundational crystallographic data which is currently unavailable.

Analysis of Bond Lengths and Angles

The precise measurement of bond lengths and angles from a single crystal X-ray diffraction study provides valuable information about the electronic environment and hybridization of the atoms involved. For this compound, key parameters of interest would include:

The C-Br bond length of the bromine atom attached to the aromatic ring. For comparison, the aryl C-Br bond length in the isomeric 4-bromoindan-1-one is reported as 1.894 (1) Å.

The bond lengths and angles within the five-membered cyclopentanol (B49286) ring, which would reveal its conformation (e.g., envelope or twist). In a derivative, 2,4-dibromo-2,3-dihydro-1H-inden-1-yl acetate, the cyclopentene (B43876) ring adopts an envelope conformation. angenechemical.com

The C-O bond length of the hydroxyl group and the C-C bond lengths within the indane skeleton.

Without a dedicated crystallographic study for this compound, a definitive table of its bond lengths and angles cannot be compiled. The data from related structures can offer approximations but cannot replace an experimental determination for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules like 4-bromo-2,3-dihydro-1H-inden-2-ol. By approximating the Schrödinger equation, DFT calculations can determine the electron distribution and molecular orbital energies, which are fundamental to understanding the molecule's geometry and reactivity.

For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d), are employed for geometry optimization to find the lowest energy structure. aip.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and the hydroxyl group significantly influences the electronic distribution across the indenyl scaffold. The electron-withdrawing nature of the bromine atom affects the aromatic ring, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the aromatic system and the C-Br bond, indicating that nucleophilic attack might occur at the carbon atom attached to the bromine. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity.

| Parameter | Description | Typical DFT Calculation Level |

| Geometry Optimization | Determination of the most stable 3D structure (bond lengths, angles). | B3LYP/6-31G |

| HOMO/LUMO Analysis | Identification of frontier molecular orbitals to predict reactivity. | B3LYP/6-31G |

| Electrostatic Potential | Mapping of charge distribution to identify electrophilic/nucleophilic sites. | B3LYP/6-31G |

| Vibrational Frequencies | Prediction of infrared spectrum to characterize functional groups. | B3LYP/6-31G |

This is an interactive data table. Click on the headers to learn more about each computational parameter.

Conformational Analysis and Energy Landscapes

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and exhibits conformational flexibility, a phenomenon known as ring-puckering. The presence of the hydroxyl group at the C2 position introduces further conformational possibilities. For the parent compound, 2-indanol, studies have identified at least four stable conformers resulting from the interplay between ring puckering and the internal rotation of the -OH group. acs.org

For this compound, the conformational landscape is even more complex due to the additional steric and electronic influence of the bromine atom. The orientation of the hydroxyl group can be either pseudo-axial or pseudo-equatorial relative to the cyclopentane (B165970) ring. aip.org Each of these orientations can be further combined with different puckering states of the ring and rotational positions of the O-H bond.

Computational methods are used to map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles (e.g., the C1-C2-O-H torsion angle and the ring puckering coordinates). These calculations reveal the relative energies of different conformers and the energy barriers for interconversion between them. The global minimum on the PES corresponds to the most stable conformation, which is often stabilized by intramolecular interactions. For related β-halohydrins, conformers where the C-O and C-X (halogen) bonds are gauche to each other are often the most stable due to the formation of an intramolecular hydrogen bond. yu.edu.jo

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of molecules like this compound. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts.

The process involves first optimizing the molecular geometry and then performing a NMR calculation using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals influenced by the substituents. The aromatic protons would appear in the downfield region, with their specific shifts affected by the electron-withdrawing bromine atom. The protons on the five-membered ring would show complex splitting patterns due to their diastereotopic nature. The carbon atom attached to the bromine (C4) would be significantly influenced, as would the carbon bearing the hydroxyl group (C2). Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure. beilstein-journals.org

| Atom | Predicted ¹³C Chemical Shift (ppm) - Hypothetical | Influencing Factors |

| C1 | ~35-40 | Aliphatic, adjacent to aromatic ring |

| C2 | ~70-75 | Attached to electronegative Oxygen |

| C3 | ~35-40 | Aliphatic, adjacent to aromatic ring |

| C3a | ~140-145 | Aromatic, bridgehead |

| C4 | ~115-120 | Attached to electronegative Bromine |

| C5 | ~125-130 | Aromatic |

| C6 | ~128-133 | Aromatic |

| C7 | ~120-125 | Aromatic |

| C7a | ~145-150 | Aromatic, bridgehead |

This table presents hypothetical predicted ¹³C NMR chemical shifts for this compound based on known substituent effects. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

These simulations are particularly useful for exploring the conformational flexibility of the five-membered ring and the hydroxyl group in a simulated environment, such as in a solvent or at a specific temperature. By analyzing the MD trajectory, one can identify the most populated conformational states, the pathways of conformational change, and the timescale of these motions. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture from DFT calculations. MD simulations can also be used to study how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

Studies on Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a crucial role in determining the preferred conformation and stability of this compound. The most significant of these is the potential for intramolecular hydrogen bonding. Theoretical studies on similar molecules provide strong evidence for two main types of hydrogen bonds:

O-H···π Interaction: In the parent molecule, 2-indanol, the most stable conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the fused benzene (B151609) ring. acs.org This type of interaction is also expected to be a significant stabilizing factor in this compound.

O-H···Br Interaction: Studies on β-halohydrins have shown that a hydrogen bond can form between the hydroxyl proton and the halogen atom. yu.edu.jo In this compound, a conformation that brings the hydroxyl group in proximity to the bromine atom could be stabilized by an O-H···Br hydrogen bond.

The Chemical Profile and Synthetic Applications of this compound

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to a wide array of bioactive compounds and functional materials. Among these, halogenated indanes, such as this compound, serve as crucial intermediates, offering a reactive handle for further molecular elaboration. This article focuses on the chemical significance of this compound, exploring its role as a synthetic building block and a precursor in the development of complex chemical entities.

Applications and Role in Complex Chemical Syntheses

While specific documented applications of 4-bromo-2,3-dihydro-1H-inden-2-ol are not extensively reported in publicly available literature, the utility of the broader class of bromo-indane derivatives provides a strong indication of its potential synthetic value. The bromine atom on the aromatic ring and the hydroxyl group on the five-membered ring are key functional groups that allow for a variety of chemical transformations.

The structure of this compound makes it a potentially versatile building block in organic synthesis. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the introduction of various substituents at the 4-position of the indane core. The secondary alcohol at the 2-position can be oxidized to the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-2-one, or undergo substitution and elimination reactions.

While direct examples of these reactions for this compound are not readily found, the synthetic utility of related compounds is well-established. For instance, the isomeric 4-bromo-2,3-dihydro-1H-inden-1-one is a common starting material for the synthesis of various indane derivatives.

Table 1: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 4-bromo-2,3-dihydro-1H-inden-2-one |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-aryl-2,3-dihydro-1H-inden-2-ol |

| Etherification | NaH, Alkyl halide | 4-bromo-2-alkoxy-2,3-dihydro-1H-indene |

The indane core is a key feature in numerous biologically active molecules. Halogenated indanes, in particular, are valuable precursors for the synthesis of novel therapeutic agents. The bromine atom in this compound can be strategically replaced or used to introduce pharmacophoric groups.

Although direct synthesis of a marketed drug from this compound is not documented, the synthesis of various bioactive indane derivatives from similar precursors highlights its potential. For example, indane derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. The synthesis of (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine from a related chloro-indanone derivative underscores the importance of this scaffold in developing new pharmacologically active compounds.

Table 2: Examples of Bioactive Scaffolds Derived from Indanes

| Compound Class | Therapeutic Area |

|---|---|

| Indanone derivatives | Anticancer, Antiviral |

| Indane-based amines | Neurological disorders |

| Fused indane heterocycles | Anti-inflammatory |

There is currently limited information available in the scientific literature regarding the specific use of this compound as an intermediate in the preparation of advanced materials or specialty chemicals. However, the indane structure is known to be incorporated into certain organic materials, such as liquid crystals and organic light-emitting diodes (OLEDs). The potential for functionalization of the bromo- and hydroxyl- groups could allow for the tuning of electronic and physical properties, making it a candidate for such applications.

Similarly, the role of this compound in catalyst development and ligand synthesis is not well-documented. Chiral indanol derivatives are known to be effective ligands in asymmetric catalysis. The presence of a stereocenter at the 2-position of this compound suggests that its chiral enantiomers could potentially be explored as ligands for asymmetric transformations. The bromo-substituent could also serve as an anchoring point for immobilization of the catalyst on a solid support.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 4-bromo-2,3-dihydro-1H-inden-2-ol and its derivatives?

- Methodology : The compound can be synthesized via general procedure GP1, starting from 4-bromo-2,3-dihydro-1H-inden-1-one. For example, 2-methylallyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate was obtained in 83% yield using acetyl chloride as both reagent and solvent under neat conditions to avoid halogenated solvents . Sequential Friedel-Crafts acetylations and hydrogenations are also effective for introducing substituents, achieving 49% overall yield in multi-step syntheses .

- Key Parameters : Reaction monitoring via TLC (Rf = 0.3 in Pentane:EtOAc 9:1), purification by crystallization, and characterization via melting point (51–54°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the bromine-substituted indenol backbone .

- X-ray Crystallography : Resolve absolute configurations (e.g., using SHELX for refinement and ORTEP-III for graphical representation ).

- Chromatography : TLC (Pentane:EtOAc 9:1) and HPLC for purity assessment .

Advanced Research Questions

Q. How can stereochemical ambiguities in diastereomers of this compound be resolved?

- Methodology :

- Enzymatic Kinetic Resolution : Burkholderia cepacia lipase and Candida antarctica lipase B effectively resolve racemates via trans-esterification with isopropylidene acetate .

- X-ray Diffraction : Determine absolute configurations of (S,S)-, (R,R)-, (S,R)-, and (R,S)-stereoisomers .

- NMR Techniques : NOE experiments and Karplus equation analysis for relative stereochemistry .

- Challenges : Historical errors in configuration assignments (e.g., misreported (S)-4-bromo vs. (R)-5-bromo isomers) require cross-validation with multiple techniques .

Q. What computational approaches are used to predict electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d,p) basis sets evaluate HOMO-LUMO energies, Mulliken charges, and electrostatic potential surfaces to predict reactivity and antimicrobial activity .

- Global Reactivity Descriptors : Ionization potential, electron affinity, and electrophilicity index correlate with bioactivity .

Q. How can contradictions in reported stereochemical configurations be addressed experimentally?

- Methodology :

- Triangulation : Combine X-ray crystallography, enzymatic resolution, and NMR-based NOE analysis to validate configurations .

- Case Study : The Kazlauskas rule guided the assignment of (1S,2R)-configurations in aggrecanase inhibitors, resolving prior ambiguities .

Q. What strategies link structural features of this compound derivatives to biological activity?

- Methodology :

- Pharmacophore Modeling : Define P1' and P2' binding sites (e.g., cis-(1S)(2R)-aminoindanol scaffold mimics tyrosine in aggrecanase inhibitors ).

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) and fungi (e.g., C. albicans) with MIC values .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromine position) with bioactivity via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.